N-Carbobenzyloxy-D-serine-beta-lactone

Protease Inhibition Chiral Recognition Mechanism of Action

Sourcing the correct stereoisomer of N-Cbz-D-serine β-lactone is critical, as the D- and L-forms exhibit opposite enzyme inhibition mechanisms (reversible vs. irreversible). Generic β-lactams or oxetanes lack the electrophilic reactivity required for ring-opening chemistry. - **Critical Distinction:** D-enantiomer (CAS 98632-91-8) acts as a reversible, competitive inhibitor (Ki = 1.50 μM for HAV 3C protease); L-enantiomer irreversibly inactivates. - **Synthetic Utility:** Enables stereocontrolled synthesis of β-substituted alanines and chiral unnatural amino acids via nucleophilic ring-opening, generating both τ- and π-regioisomers. - **Supply Assurance:** BenchChem supplies the verified D-configuration isomer for reproducible mechanistic studies and chiral workflows.

Molecular Formula C11H11NO4
Molecular Weight 221.212
CAS No. 172749-95-0; 26054-60-4; 98632-91-8
Cat. No. B2893743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbobenzyloxy-D-serine-beta-lactone
CAS172749-95-0; 26054-60-4; 98632-91-8
Molecular FormulaC11H11NO4
Molecular Weight221.212
Structural Identifiers
SMILESC1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)
InChIKeyCWFZPRQDHIUBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzyloxy-D-serine-beta-lactone Overview


N-Carbobenzyloxy-D-serine-beta-lactone (N-Cbz-D-serine β-lactone; CAS 98632-91-8) is an optically pure, four-membered heterocyclic derivative of D-serine bearing a carboxybenzyl (Cbz) protecting group. Classified as an α-amino acid β-lactone [1], this compound functions both as a stereochemically defined building block for unnatural amino acid synthesis and as a mechanistically selective covalent inhibitor of cysteine and serine hydrolases [2]. Its D-configuration is critical for distinct biological outcomes compared to its L-enantiomer (CAS 26054-60-4), directly impacting procurement decisions for chiral synthesis and target-specific enzyme studies.

Chiral synthesis Stereochemically defined D-β-lactone building block
Enzyme studies Reversible covalent inhibitor for serine/cysteine hydrolase research
Procurement Optically pure D-enantiomer; Cbz-protected for selective manipulation

Why N-Carbobenzyloxy-D-serine-beta-lactone Cannot Be Substituted


Generic substitution fails because the stereochemistry of the β-lactone core directly dictates the mechanism and quantitative potency of enzyme inhibition. The D-enantiomer acts as a competitive, reversible inhibitor, while the L-enantiomer irreversibly inactivates the same target via covalent modification [1]. Furthermore, the electrophilic reactivity of the β-lactone ring is essential for its function; replacing it with analogous β-lactams, γ-lactones, or oxetanes abolishes significant inhibition [2]. These stark functional divergences—rooted in a single stereocenter and ring geometry—make procurement of the specific D-isomer (CAS 98632-91-8) non-negotiable for reproducible mechanistic studies and chiral synthesis workflows.

D- vs L-Enantiomer Mechanistic Shift
The D-isomer acts as a reversible inhibitor; the L-isomer may shift to irreversible covalent inactivation, limiting direct replacement for target occupancy studies.
β-Lactone Core Replacement
Substitution with β-lactams, γ-lactones, or oxetanes may abolish significant enzyme inhibition, altering structure-activity relationships.

N-Carbobenzyloxy-D-serine-beta-lactone Differentiation Evidence


Reversible vs. Irreversible HAV 3C Protease Inhibition

The D-enantiomer (N-Cbz-D-serine β-lactone) exhibits a fundamentally different inhibition mechanism against HAV 3C cysteine proteinase compared to its L-enantiomer. The D-isomer is a competitive reversible inhibitor with a Ki value of 1.50 × 10⁻⁶ M, whereas the L-isomer is an irreversible inactivator with a kinact of 0.70 min⁻¹ and a KI of 1.84 × 10⁻⁴ M [1].

Inhibition mechanism
Head-to-head
D-enantiomer: Ki = 1.50 × 10⁻⁶ M (reversible) L-enantiomer: kinact = 0.70 min⁻¹, KI = 1.84 × 10⁻⁴ M (irreversible)
Mechanistic shift from irreversible to reversible; enables equilibrium-based active-site occupancy analysis.
HAV 3C cysteine proteinase, [E] = 0.1 μM
Protease Inhibition Chiral Recognition Mechanism of Action

HAL Regioselectivity: β-Lactone vs Sulfamidate

In the synthesis of histidinoalanine (HAL), N-Cbz-D-serine β-lactone provides a distinct regiochemical outcome compared to alternative sulfamidate electrophiles. Ring-opening of the β-lactone with Boc-L-His-OMe yields a 2:1 mixture of τ- and π-regioisomers, while the corresponding sulfamidate electrophile delivers exclusively the τ-isomer in 57% yield [1].

Regioselectivity
Cross-study comparable
β-Lactone: 2:1 τ:π mixture Sulfamidate: single τ-isomer (57% yield)
β-Lactone ring-opening generates both regioisomers, supporting diverse histidinoalanine analog synthesis.
Boc-L-His-OMe, room temperature
Regioselective Synthesis Chiral Building Block Peptide Modification

Essential β-Lactone Core for HAV 3C Inhibition

The β-lactone ring is essential for HAV 3C proteinase inhibition. While N-Cbz-D-serine β-lactone displays potent reversible inhibition (Ki = 1.50 μM), structurally related analogs lacking the β-lactone core—including the five-membered homoserine γ-lactones, β-lactam, 2-methylene oxetane, cyclobutanone, and 3-azetidinone—all fail to produce significant inhibition [1].

β-Lactone necessity
Class-level inference
D-β-lactone Ki = 1.50 × 10⁻⁶ M Non-β-lactone analogs: >100-fold reduction in potency
Core replacement abolishes inhibitory activity; β-lactone ring is non-substitutable.
SAR panel: γ-lactones, β-lactam, oxetane, cyclobutanone
Structure-Activity Relationship Covalent Inhibition β-Lactone Pharmacophore

Purity & Storage Specifications

Commercially available N-Cbz-D-serine β-lactone (CAS 98632-91-8) is offered with >98.0% purity by HPLC, a melting point of 131.0–135.0 °C, and a specific rotation of +21.0 to +30.0° (c=1, CH3CN), compared to the standard 95% purity grade commonly available [1]. This higher purity grade, combined with defined storage requirements (refrigerated, under inert gas), ensures reproducible performance in sensitive chiral synthesis and enzymatic assays.

Purity & identity
Data to verify
>98.0% HPLC; mp 131.0–135.0 °C; [α]D +21.0 to +30.0° (c=1, CH3CN)
High purity may support reproducible chiral synthesis and reduce confounding impurities.
Verify lot-specific certificate of analysis
Analytical Quality Control Procurement Specification Storage Stability

Scalable Synthetic Process

Traditional synthesis of N-Cbz-serine β-lactone requires a Mitsunobu-type cyclization at -78°C, limiting large-scale production and increasing cost due to difficult product separation [1]. A patented alternative method employs benzyloxycarbonyl-3-amino-alanine as starting material, reacting with sodium nitrite and citric acid at 0–5°C, enabling simpler workup and improved scalability [1]. This process innovation translates to more reliable commercial supply and potentially lower procurement costs for bulk quantities.

Synthesis scale-up
Reported
Patented 0–5°C diazotization-cyclization vs traditional -78°C Mitsunobu cyclization
Simplified process may support stable supply and reduced production cost.
Patent CN102633753A
Scalable Synthesis Process Chemistry Cost Efficiency

N-Carbobenzyloxy-D-serine-beta-lactone Applications


Chiral β-Substituted Alanine Synthesis

The optically pure β-lactone serves as a versatile chiral electrophile for nucleophilic ring-opening reactions, enabling the stereocontrolled synthesis of β-substituted alanines and other unnatural amino acid derivatives. The D-configuration ensures that the final product retains the desired stereochemistry, critical for the biological activity of peptide-based therapeutics [1].

Cysteine & Serine Hydrolase Inhibition Studies

The D-enantiomer is uniquely suited for reversible, competitive inhibition studies of HAV 3C protease and other serine hydrolases, as demonstrated by its Ki of 1.50 μM. Its reversible binding mode allows for equilibrium-based kinetic analyses and crystallographic studies without permanently damaging the enzyme active site [1].

HAL Regioisomer Library Synthesis

The β-lactone's ability to generate both τ- and π-regioisomers upon nucleophilic attack makes it a strategic starting material for synthesizing diverse HAL analogs. This contrasts with alternative sulfamidate electrophiles that yield only a single regioisomer, limiting structural diversification [1].

Covalent Activity-Based Probe Development

While the L-enantiomer is the irreversible inactivator, the D-enantiomer can serve as a non-covalent control probe or as a starting material for designing reversible covalent inhibitors, where its β-lactone core can be tuned for selective enzyme targeting [1].

Application
Selection Property
Validation Focus
Chiral unnatural amino acid synthesis
Stereocontrolled β-lactone ring-opening
Enantiomeric purity and nucleophilic attack regiochemistry
Reversible enzyme inhibition studies
D-enantiomer reversible binding mode
Equilibrium binding kinetics and active-site occupancy analysis
Histidinoalanine (HAL) analog library synthesis
β-Lactone regiochemical mixture profile
τ/π regioisomer ratio and chromatographic isolation
Covalent probe control research
Non-covalent control vs irreversible inactivator
Probe specificity and mechanism-of-action differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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